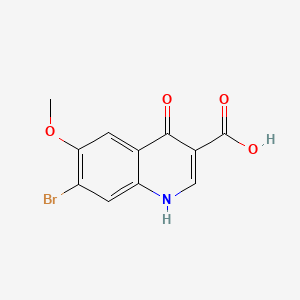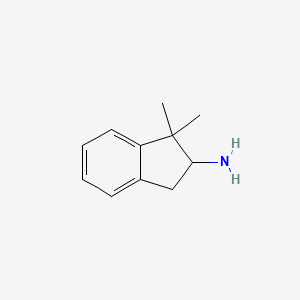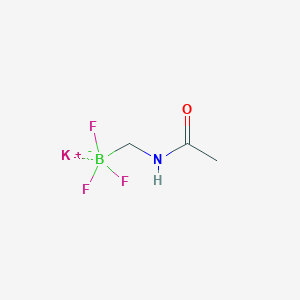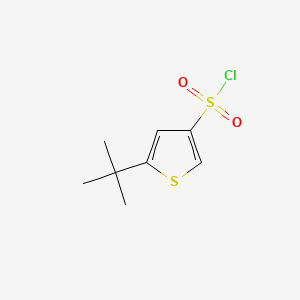
4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of an ethyl group, an iodothiophene moiety, and a methyl group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the ethyl group: This can be done via alkylation reactions using ethyl halides under basic conditions.
Introduction of the iodothiophene moiety: This can be achieved through a halogenation reaction using iodine and a thiophene derivative.
Introduction of the methyl group: This can be done via alkylation reactions using methyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrazole derivatives.
Medicine: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: As an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine would depend on its specific application. In general, pyrazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-3-(5-bromothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine
- 4-Ethyl-3-(5-chlorothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine
- 4-Ethyl-3-(5-fluorothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine
Uniqueness
4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine is unique due to the presence of the iodothiophene moiety, which can impart distinct chemical and biological properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile.
Properties
Molecular Formula |
C10H12IN3S |
|---|---|
Molecular Weight |
333.19 g/mol |
IUPAC Name |
4-ethyl-5-(5-iodothiophen-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H12IN3S/c1-3-7-9(13-14(2)10(7)12)6-4-8(11)15-5-6/h4-5H,3,12H2,1-2H3 |
InChI Key |
AJROHNQZDNUKEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CSC(=C2)I)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B13476594.png)



![{7-Chlorofuro[2,3-c]pyridin-2-yl}methanol](/img/structure/B13476607.png)
![Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B13476621.png)

![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13476641.png)






